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Compound of Interest

Compound Name:
6-Bromo-4-methylindoline-2,3-

dione

Cat. No.: B2402935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Bromo-4-methylindoline-2,3-dione is a halogenated and methylated derivative of

isatin (1H-indole-2,3-dione). The isatin core is a privileged scaffold in medicinal chemistry,

forming the basis of numerous compounds with a wide array of biological activities. The

strategic placement of a bromine atom and a methyl group on the aromatic ring is anticipated

to modulate the compound's physicochemical properties and biological profile. This document

provides a technical overview of 6-Bromo-4-methylindoline-2,3-dione, including its

physicochemical properties, a proposed synthetic route, and a discussion of the general

biological significance of the isatin class of molecules. Due to the limited availability of public

experimental data for this specific compound, this guide consolidates known information and

provides a theoretical framework for its synthesis and characterization.

Physicochemical Properties
While extensive experimental data for 6-Bromo-4-methylindoline-2,3-dione is not widely

published, its basic molecular properties have been established. This data is crucial for its

identification and use in synthetic and screening applications.
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Property Value Source

CAS Number 2384410-44-8 --INVALID-LINK--

Molecular Formula C₉H₆BrNO₂ --INVALID-LINK--

Molecular Weight 240.05 g/mol --INVALID-LINK--

Purity Typically ≥95% --INVALID-LINK--

InChI Key
ONXWZUFXDKESFD-

UHFFFAOYSA-N
--INVALID-LINK--

Note: Properties such as melting point, solubility, and detailed spectroscopic data are not

currently available in public literature and would require experimental determination.

Proposed Synthesis Protocol
The synthesis of substituted isatins is well-documented, with the Sandmeyer isatin synthesis

being one of the most common and adaptable methods. This process involves the reaction of a

substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide

intermediate, which is then cyclized under strong acidic conditions.

A plausible synthetic route for 6-Bromo-4-methylindoline-2,3-dione would start from the

commercially available 2-bromo-4-methylaniline. The proposed two-step protocol is detailed

below.

Step 1: Synthesis of N-(2-bromo-4-methylphenyl)-2-
(hydroxyimino)acetamide (Intermediate)
Materials:

2-Bromo-4-methylaniline

Chloral hydrate

Hydroxylamine hydrochloride

Sodium sulfate, anhydrous
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Hydrochloric acid, concentrated

Deionized water

Ethanol

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve chloral hydrate (1.1 eq) in

deionized water.

Add anhydrous sodium sulfate to saturation.

In a separate beaker, prepare a solution of 2-bromo-4-methylaniline (1.0 eq) in water and

concentrated hydrochloric acid.

Add the aniline solution to the chloral hydrate solution, followed by a solution of

hydroxylamine hydrochloride (3.0 eq) in water.

Heat the mixture to reflux for 1-2 hours. The formation of a precipitate indicates the formation

of the isonitrosoacetanilide intermediate.

Cool the reaction mixture to room temperature and then in an ice bath.

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the

crude intermediate. Recrystallization from ethanol may be performed for purification.

Step 2: Cyclization to 6-Bromo-4-methylindoline-2,3-
dione
Materials:

N-(2-bromo-4-methylphenyl)-2-(hydroxyimino)acetamide (Intermediate from Step 1)

Sulfuric acid, concentrated (98%)

Procedure:
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Pre-heat concentrated sulfuric acid to 50-60°C in a beaker with magnetic stirring.

Carefully and portion-wise, add the dried intermediate from Step 1 to the heated sulfuric

acid. The temperature should be monitored and maintained between 70-80°C.

After the addition is complete, continue stirring at this temperature for an additional 10-15

minutes to ensure complete cyclization.

Allow the reaction mixture to cool slightly before pouring it carefully over crushed ice with

stirring.

The product will precipitate as a solid. Collect the solid by vacuum filtration.

Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

Dry the product completely to obtain crude 6-Bromo-4-methylindoline-2,3-dione. The

product can be further purified by recrystallization from a suitable solvent such as ethanol or

acetic acid.

Experimental and Logical Workflows
The following diagrams illustrate the proposed synthetic pathway for 6-Bromo-4-
methylindoline-2,3-dione.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b2402935?utm_src=pdf-body
https://www.benchchem.com/product/b2402935?utm_src=pdf-body
https://www.benchchem.com/product/b2402935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2402935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material

Step 1: Isonitrosoacetanilide Formation

Step 2: Cyclization

2-Bromo-4-methylaniline

1. Chloral Hydrate, H₂O, Na₂SO₄

2. NH₂OH·HCl

Reacts with

N-(2-bromo-4-methylphenyl)-
2-(hydroxyimino)acetamide

Forms

Conc. H₂SO₄, 70-80°C

Treated with

6-Bromo-4-methylindoline-2,3-dione

Yields

Click to download full resolution via product page

Proposed Sandmeyer Synthesis of 6-Bromo-4-methylindoline-2,3-dione.

Expected Spectroscopic Characteristics
While experimental spectra are not available, the structural features of 6-Bromo-4-
methylindoline-2,3-dione allow for the prediction of key spectroscopic signals.
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¹H NMR: The spectrum is expected to show signals for the aromatic protons, the N-H proton

of the indole ring, and the methyl group protons. The aromatic protons should appear as

distinct signals in the downfield region (approx. 7.0-8.0 ppm). The N-H proton will likely be a

broad singlet, further downfield. The methyl protons will appear as a singlet in the upfield

region (approx. 2.0-2.5 ppm).

¹³C NMR: The spectrum will show nine distinct carbon signals. Two signals in the highly

deshielded region (approx. 160-185 ppm) will correspond to the C2 and C3 carbonyl

carbons. Aromatic carbon signals will appear in the typical range (approx. 110-150 ppm),

and the methyl carbon will be in the upfield region (approx. 15-25 ppm).

IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3200-3400

cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and two distinct carbonyl (C=O)

stretches (typically between 1700-1770 cm⁻¹), characteristic of the isatin dione system. C-Br

stretching vibrations will appear in the fingerprint region.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a

characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a

single bromine atom.

Biological and Therapeutic Context
Isatin and its derivatives are of significant interest to the pharmaceutical industry due to their

wide range of biological activities. These activities are often attributed to the ability of the isatin

scaffold to interact with various biological targets. While no specific biological data has been

published for 6-Bromo-4-methylindoline-2,3-dione, the general activities of the isatin class

include:

Anticancer Activity: Many isatin derivatives have demonstrated potent cytotoxic effects

against various cancer cell lines. They can act as inhibitors of key enzymes involved in cell

cycle regulation, such as cyclin-dependent kinases (CDKs) and other protein kinases.

Antiviral Activity: Isatin derivatives, particularly thiosemicarbazones, have been investigated

for their antiviral properties, including activity against HIV.

Antimicrobial Activity: A broad spectrum of antibacterial and antifungal activities has been

reported for various substituted isatins.
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Enzyme Inhibition: The isatin core is a known inhibitor of several enzyme classes, including

caspases (implicated in apoptosis) and other proteases.

The introduction of a bromine atom at the 6-position and a methyl group at the 4-position is a

common strategy in medicinal chemistry to enhance potency, modulate selectivity, and improve

pharmacokinetic properties such as lipophilicity and metabolic stability. Therefore, 6-Bromo-4-
methylindoline-2,3-dione represents a valuable building block for the synthesis of novel

therapeutic agents.

Potential Biological Targets

Resulting Biological Activities

Isatin Scaffold
(e.g., 6-Bromo-4-methylindoline-2,3-dione)

Protein Kinases (e.g., CDKs)

Inhibits

Proteases (e.g., Caspases)

Inhibits

Viral Enzymes

Inhibits

Microbial Cellular Targets

Interacts with

Anticancer Apoptosis Modulation Antiviral Antimicrobial

Click to download full resolution via product page

General biological relevance of the isatin scaffold.

Conclusion
6-Bromo-4-methylindoline-2,3-dione is a synthetically accessible derivative of isatin with

potential for applications in drug discovery and development. While detailed, publicly available

experimental characterization is currently lacking, its properties and behavior can be largely

inferred from the well-established chemistry of the isatin scaffold. The proposed synthetic

protocol offers a reliable method for its preparation, enabling further investigation into its unique

biological and chemical properties. Researchers are encouraged to use this document as a

foundational guide for their work with this and related compounds.
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To cite this document: BenchChem. [Characterization of 6-Bromo-4-methylindoline-2,3-
dione: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2402935#characterization-of-6-bromo-4-
methylindoline-2-3-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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